9H-Xanthene

Fluorescence spectroscopy Photophysics Xanthene dyes

Researchers synthesizing xanthene-based fluorescent probes face batch variability and unintended photooxidation from pre-functionalized derivatives. 9H-Xanthene (CAS 92-83-1) provides the unfunctionalized parent core for precise synthetic diversification. • ΦF = 0.76 in EtOH (vs. fluorescein 0.37)-superior in aprotic environments. • Anaerobic photostability surpasses xanthone, enabling consistent photoredox catalysis. • Enables tunable ΦT (~0.05-1.07) via controlled derivatization. Supplied at ≥98% (GC) to eliminate pre-synthesis purification and minimize catalyst poisoning.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 92-83-1
Cat. No. B181731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthene
CAS92-83-1
SynonymsBiozan R
xanthan
xanthan gum
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=CC=CC=C31
InChIInChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
InChIKeyGJCOSYZMQJWQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Xanthene Specifications and Procurement


9H-Xanthene (CAS 92-83-1) is the parent polycyclic heterocycle of the xanthene dye family, consisting of a pyran ring fused between two benzene rings . It appears as a yellow to off-white crystalline solid with a molecular weight of 182.22 g/mol . This compound serves as the core structural platform for synthesizing numerous high-value derivatives, including fluoresceins, eosins, and rhodamines . Standard procurement specifications typically include a purity of ≥95% to ≥98.0% (GC), a melting point of 101-102 °C, and a boiling point of 310-312 °C .

Workflow Xanthene dye synthesis and fluorophore design
Selection Unsubstituted core enables full synthetic control
Procurement High-purity grade available; verify lot specification

Why 9H-Xanthene Cannot Be Substituted


Generic substitution among xanthene-class compounds is technically invalid due to divergent physicochemical and photochemical properties driven by substituent effects. The 9H-xanthene core's lack of functionalization provides a distinct baseline for synthetic diversification, whereas derivatives like fluorescein or eosin Y exhibit substantially altered fluorescence quantum yields, redox behavior, and solubility profiles [1]. Halogenation or esterification drastically reduces fluorescence quantum yield and lifetime by enhancing intersystem crossing or internal conversion [2]. Furthermore, unsubstituted 9H-xanthene demonstrates unique photostability in oxygen-free environments compared to its oxidized xanthone counterpart [3]. Selecting an inappropriate xanthene derivative without verifying specific quantitative performance metrics will compromise experimental reproducibility and downstream application integrity.

Pre-functionalized Dye Substitution
Fluorescein or eosin Y may shift fluorescence quantum yield and redox profiles compared to the unsubstituted core.
Halogenated/Esterified Derivatives
Halogenation or esterification can reduce fluorescence quantum yield via intersystem crossing or internal conversion.
Xanthone Replacement
Xanthone, an oxidized analog, is photochemically unstable under oxygen-free conditions and may photoreduce, unlike 9H-xanthene.

9H-Xanthene vs. Key Analogs


Fluorescence Quantum Yield vs. Fluorescein

9H-Xanthene exhibits a higher fluorescence quantum yield (Φf) in its neutral form (0.76 in ethanol) compared to neutral fluorescein (0.37) under identical solvent conditions. The anionic forms show a smaller differential (0.95 vs. 0.93) [1].

Quantum Yield Comparison
Head-to-head
Neutral Φf: 0.76 vs 0.37 (ethanol); Anion: 0.95 vs 0.93
Context-dependent neutral-form emission difference; anion forms overlap.
Ethanol solvent; referenced table of 10 dyes.
Fluorescence spectroscopy Photophysics Xanthene dyes

Photostability Comparison with Xanthone

9H-Xanthene is photostable in the absence of oxygen, whereas its oxidized derivative, xanthone, is photochemically unstable under the same oxygen-free conditions and undergoes reduction back to xanthene in hydrogen-donating solvents [1].

Photostability vs Xanthone
Head-to-head
Photostable in O₂-free conditions; Xanthone photoreduces to xanthene
Supports selection for anaerobic photochemical studies.
Qualitative comparison; solvent-dependent.
Photochemistry Photostability Photooxidation

Triplet Quantum Yield Tunability

Triplet state quantum yields (ΦT) for xanthene dyes vary significantly by halogen substitution. Fluorescein exhibits ΦT ≈ 0.05, eosin Y ≈ 0.71, and erythrosine ≈ 1.07 in aqueous solution at pH=9 [1]. This class-level trend demonstrates that the unsubstituted 9H-xanthene core can be selectively functionalized to achieve a wide range of ΦT values, from low (0.05) to near-unity (1.07).

Triplet Yield Tunability
Class-level
Derivative ΦT range ~0.05–1.07 (fluorescein→erythrosine)
Core enables synthetic tuning of triplet yield; not directly measured.
Class-level inference from halogenated derivative data.
Triplet state Intersystem crossing Photocatalysis

Purity Specification Compliance

Commercially available 9H-xanthene is routinely offered at ≥98.0% purity (GC) from major suppliers , whereas some sources offer lower purity grades (e.g., 95%) . The higher purity grade minimizes impurities that could interfere with sensitive photophysical measurements or downstream derivatization reactions.

Purity Grade Comparison
Data to verify
≥98.0% GC vs 95% minimum (supplier reported)
Higher purity grade may reduce pre-synthesis purification need.
Supplier-reported; verify lot-specific purity.
Purity Quality control Procurement

9H-Xanthene Validated Applications


Fluorescent Scaffold in Less Polar Solvents

Given its higher neutral-form fluorescence quantum yield (0.76 in ethanol) compared to fluorescein (0.37) , 9H-xanthene is the preferred starting material for synthesizing fluorescent probes intended for use in aprotic or less polar environments, such as polymer matrices or non-aqueous sensor coatings.

Oxygen-Sensitive Photochemical Reactions

In anaerobic photochemistry, such as photoredox catalysis or photopolymerization conducted under inert atmosphere, 9H-xanthene's photostability in oxygen-free conditions prevents unintended photooxidation that would occur with xanthone, ensuring consistent reaction outcomes.

Tailored Triplet State Engineering

Researchers requiring precise control over triplet quantum yield (from ~0.05 to ~1.07) for photocatalysis or singlet oxygen generation should select the unsubstituted 9H-xanthene core as a synthetic platform , rather than being constrained by the fixed ΦT values of pre-functionalized dyes like eosin Y (0.71) or erythrosine (1.07).

High-Purity Building Block for Derivative Synthesis

When synthesizing novel xanthene-based dyes or pharmaceutical intermediates where impurities can poison catalysts or skew biological assay results, procurement of ≥98.0% (GC) purity 9H-xanthene is essential to minimize batch variability and eliminate the need for pre-synthesis purification.

Application
Selection Property
Validation Focus
Fluorescent probe design for aprotic media
Neutral-form emission quantum yield
Solvent-polarity-dependent emission efficiency
Anaerobic photochemical studies (e.g., photoredox catalysis)
Oxygen-free photostability
Photolytic stability under inert atmosphere
Triplet-state engineering for photocatalysis
Synthetic tunability of triplet yield
Derivative-dependent ΦT measurement
High-purity building block for dye synthesis
Purity specification (GC assay)
Batch purity consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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